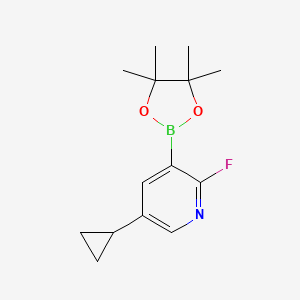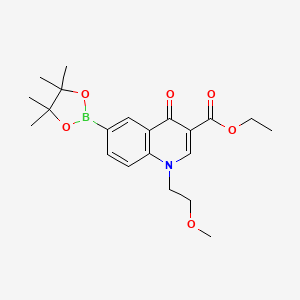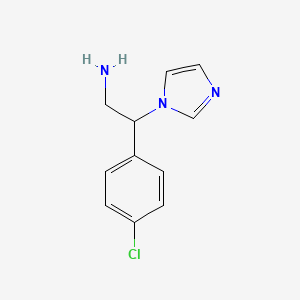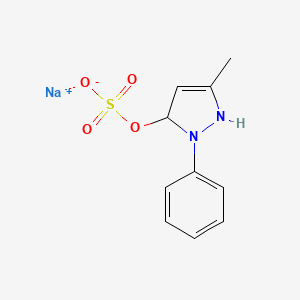![molecular formula C12H18N4O5 B12095725 9-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2,3-dihydropurin-6-one](/img/structure/B12095725.png)
9-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2,3-dihydropurin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2’-O-methylinosine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits its anticancer mechanisms through the inhibition of DNA synthesis and induction of apoptosis .
Métodos De Preparación
The synthesis of 1-Methyl-2’-O-methylinosine involves the methylation of inosine. This process is catalyzed by a tRNA 2’-O-methyltransferase, which introduces a methyl group at the 2’-O position of the ribose ring . The preparation of the initial geometries of inosine and its methyl derivatives, including 1-Methyl-2’-O-methylinosine, involves incorporating mean values of bonds, angles, and dihedral angles for the ribose sugars .
Análisis De Reacciones Químicas
1-Methyl-2’-O-methylinosine undergoes various chemical reactions, primarily focusing on its role as a purine nucleoside analog. The compound’s anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis . Common reagents and conditions used in these reactions include methyltransferases and specific methylation conditions . The major products formed from these reactions are modified nucleosides that exhibit enhanced stability and improved accuracy in protein synthesis .
Aplicaciones Científicas De Investigación
1-Methyl-2’-O-methylinosine has a wide range of scientific research applications:
Chemistry: It is used in the study of nucleoside analogs and their chemical properties.
Industry: The compound is used in the development of anticancer drugs and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2’-O-methylinosine involves its role as a purine nucleoside analog. The compound exerts its effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells . This process targets molecular pathways involved in cell cycle regulation and DNA damage response .
Comparación Con Compuestos Similares
1-Methyl-2’-O-methylinosine is unique among its similar compounds due to its specific methylation at the 2’-O position of the ribose ring. Similar compounds include:
1-Methylinosine: Another methylated derivative of inosine, but without the 2’-O-methyl group.
2’-O-Methylinosine: A compound with a methyl group at the 2’-O position but lacking the 1-methyl group.
1,2’-O-Dimethylinosine: A compound with both 1-methyl and 2’-O-methyl groups.
These compounds share similar properties but differ in their specific methylation patterns, which can influence their biological activity and stability.
Propiedades
Fórmula molecular |
C12H18N4O5 |
|---|---|
Peso molecular |
298.30 g/mol |
Nombre IUPAC |
9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2,3-dihydropurin-6-one |
InChI |
InChI=1S/C12H18N4O5/c1-15-4-14-10-7(11(15)19)13-5-16(10)12-9(20-2)8(18)6(3-17)21-12/h5-6,8-9,12,14,17-18H,3-4H2,1-2H3 |
Clave InChI |
RRFUQTKPHABOAQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CNC2=C(C1=O)N=CN2C3C(C(C(O3)CO)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-AMino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B12095651.png)






![1-Methyl-1H-benzo[D]imidazole-2-carboxylic acid hydrochloride](/img/structure/B12095700.png)


![[rel-(2R,8S)-2-[tert-butyl(dimethyl)silyl]oxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B12095731.png)

![Tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate](/img/structure/B12095744.png)
